molecular formula C18H30N2O3S B2694168 N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)azetidine-1-carboxamide CAS No. 1797177-94-6

N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)azetidine-1-carboxamide

Cat. No.: B2694168
CAS No.: 1797177-94-6
M. Wt: 354.51
InChI Key: KDUQRPBVDOHYRQ-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)azetidine-1-carboxamide is a synthetic organic compound. It features an adamantane group, a sulfonyl group, and an azetidine ring, making it a molecule of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane group is often introduced through a Friedel-Crafts alkylation reaction.

    Introduction of the Sulfonyl Group: This step usually involves sulfonylation, where a sulfonyl chloride reacts with an appropriate nucleophile.

    Construction of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the adamantane derivative with the azetidine ring under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)pyrrolidine-1-carboxamide
  • N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)piperidine-1-carboxamide

Uniqueness

N-(adamantan-1-yl)-3-(2-methylpropanesulfonyl)azetidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1-adamantyl)-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3S/c1-12(2)11-24(22,23)16-9-20(10-16)17(21)19-18-6-13-3-14(7-18)5-15(4-13)8-18/h12-16H,3-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUQRPBVDOHYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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